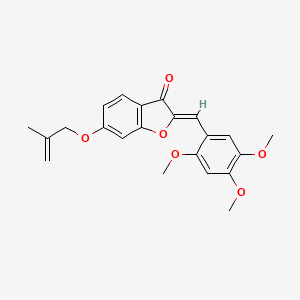
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is notable for its unique structure, which includes a thiazole ring substituted with a morpholine group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with morpholine under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid derivatives, which are reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency.
化学反応の分析
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of substituted thiazole derivatives. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized thiazole compounds .
科学的研究の応用
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases . Additionally, it is used in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological macromolecules, modulating their activity and leading to specific biological effects . The morpholine group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .
類似化合物との比較
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as 2-Mercapto-4-methyl-5-thiazoleacetic acid and 4-Methylthiazole-5-carboxylic acid . While these compounds share a common thiazole core, they differ in their substituents, which confer distinct chemical and biological properties. For example, 2-Mercapto-4-methyl-5-thiazoleacetic acid has a mercapto group that imparts unique reactivity, making it useful in the synthesis of metal complexes . In contrast, 4-Methylthiazole-5-carboxylic acid lacks the morpholine group, resulting in different solubility and bioavailability profiles . The presence of the morpholine group in this compound makes it particularly suitable for applications requiring enhanced solubility and bioavailability.
特性
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-7(8(12)13)15-9(10-6)11-2-4-14-5-3-11/h2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJJRJBRRJIZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)


![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2446063.png)

![N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide](/img/structure/B2446068.png)
![2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2446069.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyrimidin-2-ylamino]acetic acid](/img/structure/B2446072.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)

